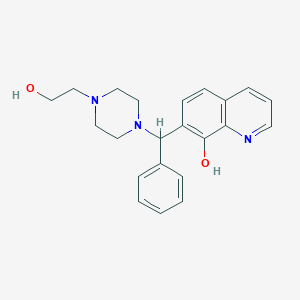
7-((4-(2-Hydroxyethyl)piperazin-1-yl)(phenyl)methyl)quinolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-((4-(2-Hydroxyethyl)piperazin-1-yl)(phenyl)methyl)quinolin-8-ol, also known as BMS-986142, is a small molecule inhibitor of the Tyk2 enzyme. Tyk2 is a member of the Janus kinase (JAK) family, which plays a crucial role in the signaling pathways that regulate immune responses. BMS-986142 has been shown to have potential therapeutic applications in the treatment of autoimmune diseases, such as psoriasis and rheumatoid arthritis.
Wirkmechanismus
7-((4-(2-Hydroxyethyl)piperazin-1-yl)(phenyl)methyl)quinolin-8-ol inhibits the activity of the Tyk2 enzyme, which is involved in the signaling pathways that regulate immune responses. By inhibiting Tyk2, this compound reduces the production of pro-inflammatory cytokines, which are responsible for the symptoms of autoimmune diseases.
Biochemical and physiological effects:
This compound has been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed. In addition to its anti-inflammatory effects, this compound has been shown to have a positive effect on bone density in a mouse model of osteoporosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 7-((4-(2-Hydroxyethyl)piperazin-1-yl)(phenyl)methyl)quinolin-8-ol is its specificity for the Tyk2 enzyme, which reduces the risk of off-target effects. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in some therapeutic applications.
Zukünftige Richtungen
There are several potential future directions for the development of 7-((4-(2-Hydroxyethyl)piperazin-1-yl)(phenyl)methyl)quinolin-8-ol. One possibility is the development of more potent and selective Tyk2 inhibitors, which could provide greater therapeutic benefits. Additionally, this compound could be combined with other drugs to enhance its effectiveness in the treatment of autoimmune diseases. Finally, further research is needed to fully understand the long-term effects of this compound on bone density and other physiological processes.
Synthesemethoden
The synthesis of 7-((4-(2-Hydroxyethyl)piperazin-1-yl)(phenyl)methyl)quinolin-8-ol involves several steps, starting with the reaction of 8-hydroxyquinoline with 4-(2-bromoethyl)benzylamine to form intermediate 1. This intermediate is then reacted with N-Boc-protected piperazine to form intermediate 2. The Boc group is then removed, and the resulting compound is reacted with phenylboronic acid to form this compound.
Wissenschaftliche Forschungsanwendungen
7-((4-(2-Hydroxyethyl)piperazin-1-yl)(phenyl)methyl)quinolin-8-ol has been the subject of several scientific studies, which have demonstrated its potential therapeutic applications in the treatment of autoimmune diseases. In a preclinical study, this compound was shown to be effective in reducing the severity of psoriasis in a mouse model. Additionally, this compound has been shown to be effective in reducing inflammation and joint damage in a rat model of rheumatoid arthritis.
Eigenschaften
IUPAC Name |
7-[[4-(2-hydroxyethyl)piperazin-1-yl]-phenylmethyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c26-16-15-24-11-13-25(14-12-24)21(18-5-2-1-3-6-18)19-9-8-17-7-4-10-23-20(17)22(19)27/h1-10,21,26-27H,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPDIHSNPVGTMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(C2=CC=CC=C2)C3=C(C4=C(C=CC=N4)C=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(3-chlorophenyl)-3-[2-(4-fluorophenoxy)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2621061.png)
![7-[Chloro(difluoro)methyl]-5-methyl-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2621062.png)
![1-(4-chlorophenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2621065.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N'-(2-phenylethyl)ethanediamide](/img/structure/B2621066.png)
![N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2621068.png)
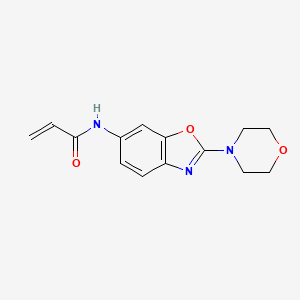
![N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2621070.png)
![2-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)butan-1-ol](/img/structure/B2621076.png)
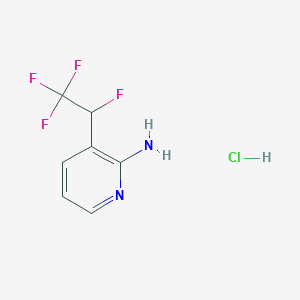
![cyclopropyl(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone](/img/structure/B2621079.png)
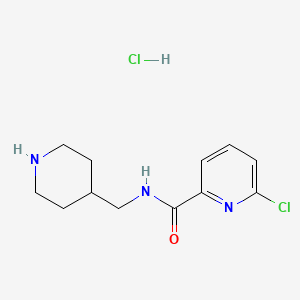
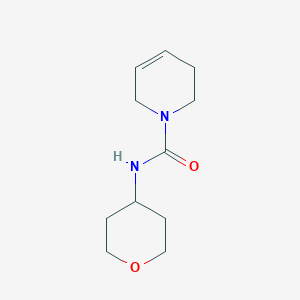
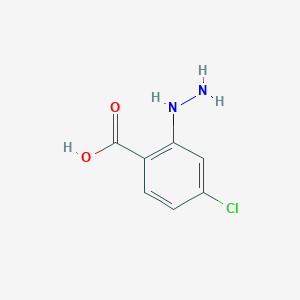
![N'-[2-(2,4-dichlorophenoxy)acetyl]-4-methylbenzenesulfonohydrazide](/img/structure/B2621084.png)